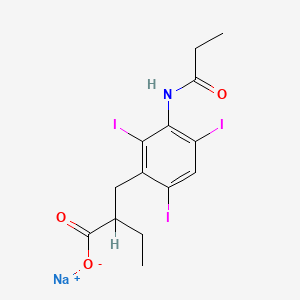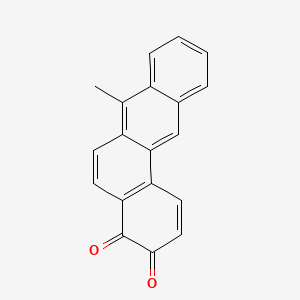
7-Methylbenz(a)anthracene-3,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methylbenz(a)anthracene-3,4-dione is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C19H12O2. This compound is known for its complex structure and significant role in various scientific research fields. It is a derivative of benz(a)anthracene, characterized by the presence of a methyl group and two ketone functionalities at specific positions on the aromatic ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylbenz(a)anthracene-3,4-dione typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of benz(a)anthracene derivatives, followed by oxidation processes to introduce the ketone groups. The reaction conditions often require the use of strong acids like aluminum chloride (AlCl3) as catalysts and oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification methods, such as column chromatography and recrystallization, is essential to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 7-Methylbenz(a)anthracene-3,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sulfuric acid (H2SO4), nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Introduction of nitro, sulfonic, or halogen groups.
Aplicaciones Científicas De Investigación
7-Methylbenz(a)anthracene-3,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and properties of PAHs.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Studied for its potential carcinogenic and mutagenic effects, providing insights into cancer research.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism by which 7-Methylbenz(a)anthracene-3,4-dione exerts its effects involves its interaction with cellular components. The compound can form adducts with DNA, leading to mutations and potential carcinogenesis. It is metabolized by cytochrome P450 enzymes, resulting in reactive intermediates that can bind covalently to DNA and proteins, disrupting normal cellular functions.
Comparación Con Compuestos Similares
Benz(a)anthracene: The parent compound, lacking the methyl and ketone groups.
7,12-Dimethylbenz(a)anthracene: Another derivative with additional methyl groups, known for its potent carcinogenic properties.
Chrysene: A structurally related PAH with similar reactivity.
Uniqueness: 7-Methylbenz(a)anthracene-3,4-dione is unique due to its specific substitution pattern, which influences its chemical reactivity and biological interactions. The presence of both methyl and ketone groups makes it a valuable compound for studying the effects of structural modifications on the properties of PAHs.
Propiedades
Número CAS |
71989-02-1 |
|---|---|
Fórmula molecular |
C19H12O2 |
Peso molecular |
272.3 g/mol |
Nombre IUPAC |
7-methylbenzo[a]anthracene-3,4-dione |
InChI |
InChI=1S/C19H12O2/c1-11-13-5-3-2-4-12(13)10-17-14(11)6-7-16-15(17)8-9-18(20)19(16)21/h2-10H,1H3 |
Clave InChI |
XUEZVDKAGOWVDJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC3=C(C2=CC4=CC=CC=C14)C=CC(=O)C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Azabicyclo[3.2.2]nonane-3-carbothioic acid, [1-(2-pyridinyl)ethylidene]hydrazide](/img/structure/B14473243.png)
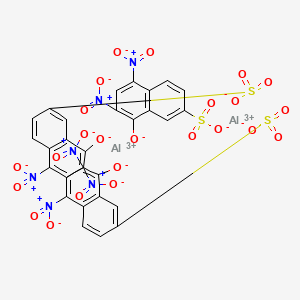
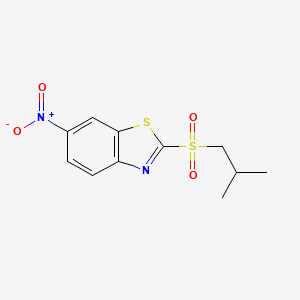
![Acetic acid, [4-(1,3-dioxolan-2-yl)phenoxy]-, ethyl ester](/img/structure/B14473257.png)
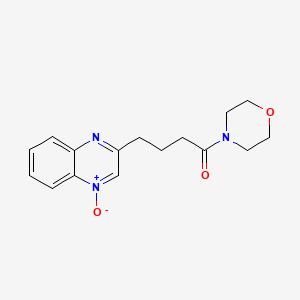
![1-[(Methoxymethyl)selanyl]-3-(trifluoromethyl)benzene](/img/structure/B14473263.png)
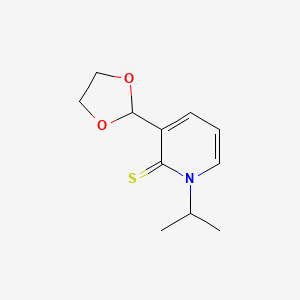
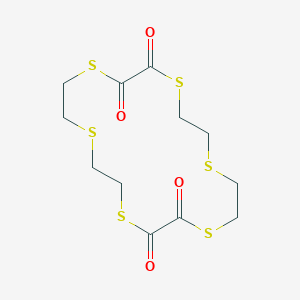
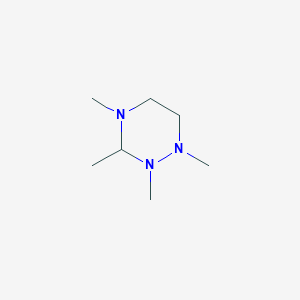
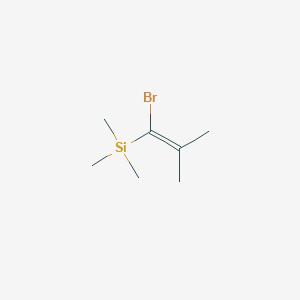
![(2S)-1-[(Prop-2-en-1-yl)oxy]-3-(triphenylmethoxy)propan-2-ol](/img/structure/B14473286.png)
